6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine
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Overview
Description
6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with a methyl group, a 4-methylphenyl group, and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzohydrazide with morpholine and methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Scientific Research Applications
6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-phenyl-1,2,4-triazine: Lacks the morpholino group, resulting in different chemical and biological properties.
3-(4-Methylphenyl)-5-morpholino-1,2,4-triazine: Lacks the methyl group on the triazine ring, which may affect its reactivity and interactions.
5-Morpholino-1,2,4-triazine: Lacks both the methyl and 4-methylphenyl groups, leading to distinct properties.
Uniqueness
6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine is unique due to the presence of both the morpholino group and the 4-methylphenyl group, which confer specific chemical reactivity and potential biological activity. This combination of substituents makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-3-5-13(6-4-11)14-16-15(12(2)17-18-14)19-7-9-20-10-8-19/h3-6H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAPRKDJODCQJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N=N2)C)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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